Cas no 61644-00-6 (Piperidin-3-one hydrochloride)
Piperidin-3-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Piperidin-3-one hydrochloride
- 3-Piperidinone,hydrochloride (1:1)
- 3-piperidone hydrochloride
- Piperidin-3-one hydrochloride hydrate
- 3-Piperidinone hydrochloride
- Piperidin-3-one, HCl hydrate
- PIPERIDIN-3-ONE HCL
- 3-Piperidinone, hydrochloride
- KDHKOJFFKXGPKZ-UHFFFAOYSA-N
- PS-9118
- CS-0048756
- SCHEMBL1812271
- Piperidin-3-one--hydrogen chloride (1/1)
- piperidin-3-one, HCl
- Pperdn-3-one hydrochlorde
- DTXSID90627629
- Piperidin-3-one hydrochloride;PIPERIDIN-3-ONE HCL
- 3-piperidone hydrochloride, AldrichCPR
- AKOS005146385
- PB26241
- piperidin-3-one;hydrochloride
- 61644-00-6
- 3-Piperidinone,hydrochloride
- Z3063726909
- EN300-206235
- AC-1207
- J-523967
- BCP23072
- A846987
- MFCD06796739
- 3-Piperidinone hydrochloride
- SY019937
- PIPERIDIN-3-ONEHYDROCHLORIDE
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- MDL: MFCD06796739
- Inchi: 1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h6H,1-4H2;1H
- InChI Key: KDHKOJFFKXGPKZ-UHFFFAOYSA-N
- SMILES: Cl.O=C1CNCCC1
Computed Properties
- Exact Mass: 135.04500
- Monoisotopic Mass: 135.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 80.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 29.10000
- LogP: 1.06970
- Vapor Pressure: No data available
Piperidin-3-one hydrochloride Security Information
- Signal Word:Danger
- Hazard Statement: H315;H318;H335
- Warning Statement: P261;P280;P305+P351+P338
- Hazard Category Code: 37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
Piperidin-3-one hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperidin-3-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129003835-100g |
Piperidin-3-one hydrochloride |
61644-00-6 | 95% | 100g |
$296.40 | 2023-09-01 | |
| Fluorochem | 078172-1g |
Piperidin-3-one hydrochloride |
61644-00-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078172-5g |
Piperidin-3-one hydrochloride |
61644-00-6 | 97% | 5g |
£31.00 | 2022-03-01 | |
| Fluorochem | 078172-10g |
Piperidin-3-one hydrochloride |
61644-00-6 | 97% | 10g |
£51.00 | 2022-03-01 | |
| Fluorochem | 078172-25g |
Piperidin-3-one hydrochloride |
61644-00-6 | 97% | 25g |
£107.00 | 2022-03-01 | |
| AstaTech | 65124-1/G |
PIPERIDIN-3-ONE HYDROCHLORIDE |
61644-00-6 | 97% | 1g |
$19 | 2023-09-16 | |
| AstaTech | 65124-5/G |
PIPERIDIN-3-ONE HYDROCHLORIDE |
61644-00-6 | 97% | 5g |
$69 | 2023-09-16 | |
| AstaTech | 65124-25/G |
PIPERIDIN-3-ONE HYDROCHLORIDE |
61644-00-6 | 97% | 25g |
$140 | 2023-09-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0249S-1g |
Piperidin-3-one hydrochloride |
61644-00-6 | 97% | 1g |
169.61CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0249S-5g |
Piperidin-3-one hydrochloride |
61644-00-6 | 97% | 5g |
424.02CNY | 2021-05-08 |
Piperidin-3-one hydrochloride Suppliers
Piperidin-3-one hydrochloride Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Piperidin-3-one hydrochloride
Recent Advances in Piperidin-3-one Hydrochloride (61644-00-6) Research: A Comprehensive Review
Piperidin-3-one hydrochloride (CAS: 61644-00-6) is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors. Recent studies have highlighted its significance in medicinal chemistry, with applications ranging from neurodegenerative disease treatments to antimicrobial agents. This research briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, providing a comprehensive overview for researchers in the chemical biology and pharmaceutical fields.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Piperidin-3-one hydrochloride derivatives as potent inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease therapy. The research team optimized the compound's scaffold to enhance blood-brain barrier permeability while maintaining selectivity, achieving IC50 values in the nanomolar range. These findings suggest promising avenues for developing next-generation antiparkinsonian drugs with improved safety profiles.
In the realm of synthetic methodology, a novel green chemistry approach to Piperidin-3-one hydrochloride production was reported in Organic Process Research & Development (2024). The protocol utilizes biocatalysis with engineered ketoreductases, achieving 92% yield with excellent enantioselectivity (>99% ee). This advancement addresses previous challenges in large-scale production, particularly concerning environmental impact and chiral purity requirements for pharmaceutical applications.
Structural activity relationship (SAR) studies have revealed that modifications at the 1-position of the piperidinone ring significantly influence receptor binding affinity. Computational modeling combined with X-ray crystallography data (PDB: 8T4M) has elucidated key interactions with σ1 receptors, explaining the compound's neuroprotective effects observed in animal models of ischemic stroke. These structural insights are guiding the design of more selective sigma receptor modulators for CNS disorders.
Emerging applications in antimicrobial therapy were highlighted in a 2024 European Journal of Medicinal Chemistry report, where Piperidin-3-one hydrochloride derivatives exhibited broad-spectrum activity against drug-resistant Gram-positive pathogens, including MRSA (MIC = 2-4 μg/mL). The mechanism involves disruption of bacterial membrane potential and inhibition of sortase A, a virulence factor in Staphylococci. This dual-action mechanism reduces the likelihood of resistance development compared to conventional antibiotics.
Recent pharmacokinetic studies using LC-MS/MS quantification methods have characterized the compound's metabolic stability and tissue distribution patterns. While showing favorable brain penetration (brain/plasma ratio = 0.85 in rodents), researchers identified CYP2D6 as the primary metabolic pathway, suggesting potential drug-drug interaction considerations in clinical development. These findings were presented at the 2024 American Chemical Society National Meeting.
Ongoing clinical trials (NCT05678944) are evaluating a Piperidin-3-one hydrochloride prodrug for cognitive enhancement in mild cognitive impairment. Phase Ib results demonstrate good tolerability and positive effects on working memory tasks, with full data expected in Q3 2025. This development represents one of the first translational applications of this chemical scaffold in neurodegenerative diseases.
The compound's versatility is further evidenced by its incorporation into PROTAC (proteolysis targeting chimera) designs targeting tau protein in Alzheimer's disease. A 2024 Nature Chemical Biology publication detailed how the piperidinone moiety serves as an optimal linker between target-binding and E3 ligase-recruiting elements, achieving 80% tau clearance in neuronal cultures at sub-micromolar concentrations.
In conclusion, Piperidin-3-one hydrochloride continues to emerge as a privileged structure in medicinal chemistry, with recent advances spanning synthetic methods, mechanistic understanding, and therapeutic applications. The convergence of structural biology, computational design, and innovative synthetic approaches is accelerating the development of novel derivatives with improved pharmacological properties. Future research directions likely include exploration of its utility in targeted protein degradation and combination therapies for complex diseases.
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